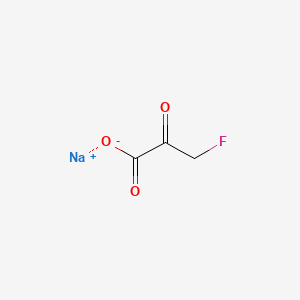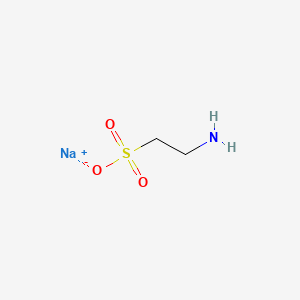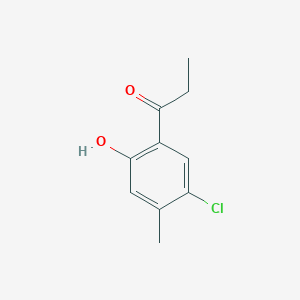
5-(2,4-Difluorophenyl)nicotinic acid
Übersicht
Beschreibung
5-(2,4-Difluorophenyl)nicotinic acid is an organic compound with the molecular formula C12H7F2NO2 . It is also known as Diflunisal. The compound is widely studied in scientific research.
Molecular Structure Analysis
The molecular structure of 5-(2,4-Difluorophenyl)nicotinic acid is represented by the linear formula C12H7F2NO2 . The average mass is 235.186 Da and the monoisotopic mass is 235.044479 Da .Wissenschaftliche Forschungsanwendungen
Dyslipidemia Treatment
5-(2,4-Difluorophenyl)nicotinic acid: is a derivative of nicotinic acid, which has been widely used to treat dyslipidemia. It helps in reducing high levels of fats in the blood, particularly by increasing the concentration of high-density lipoprotein (HDL) and reducing low-density lipoprotein (LDL) and triglycerides .
Cardiovascular Disease Prevention
Due to its effect on blood lipid levels, this compound is also being researched for its potential to reduce the risk of heart attacks and atherosclerotic diseases. It may also have a role in managing high blood pressure diseases associated with kidney disease .
Anti-inflammatory and Analgesic Applications
Some derivatives of nicotinic acid, including 5-(2,4-Difluorophenyl)nicotinic acid , have shown anti-inflammatory and analgesic efficacy. This makes it a potential candidate for inclusion in drugs aimed at treating inflammatory conditions .
Alzheimer’s Disease Research
Research has indicated that certain nicotinic acid derivatives may be effective against Alzheimer’s disease. The derivatives can interact with the brain’s chemistry to potentially slow down or alter the progression of Alzheimer’s .
Biofield Treatment Studies
Studies involving biofield treatments have included nicotinic acid derivatives to investigate their spectral properties and potential changes in chemical behavior post-treatment. This research could lead to new insights into the material properties of these compounds .
Cholesterol Management
Nicotinic acid and its derivatives are known for their cholesterol-lowering activity. They can induce significant alterations in plasma concentrations of various lipids and lipoproteins, which is beneficial for managing cholesterol levels .
Safety and Hazards
Eigenschaften
IUPAC Name |
5-(2,4-difluorophenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F2NO2/c13-9-1-2-10(11(14)4-9)7-3-8(12(16)17)6-15-5-7/h1-6H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOVWLKSCPLTSEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=CC(=CN=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90646976 | |
| Record name | 5-(2,4-Difluorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
887973-46-8 | |
| Record name | 5-(2,4-Difluorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5R,6S)-2-Mesityl-5,6-diphenyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B1604157.png)



![{4-[2-(4-Hydroxy-phenyl)-acetylamino]-benzyl}-carbamic acid tert-butyl ester](/img/structure/B1604163.png)






